4-Aminopyridine-3-thiol
Overview
Description
4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug, to manage some of the symptoms of multiple sclerosis . It is most noted as an experimental drug for the treatment of various neurological diseases .
Synthesis Analysis
4-Aminopyridine is obtained in high yield after the hydrolysis of the intermediate salt . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .
Chemical Reactions Analysis
4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal . It can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
Physical And Chemical Properties Analysis
4-Aminopyridine has a molecular formula of C5H6N2 and an average mass of 94.115 Da . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain .
Scientific Research Applications
Antibacterial Activity
A study by Karuna et al. (2021) demonstrates the antibacterial potential of thiazolepyridine derivatives, synthesized through a reaction involving 3-aminopyridine-2-thiol. These compounds showed moderate bacterial growth inhibition on Staphylococcus aureus and Bacillus subtilis strains, indicating their potential use as antibacterial agents (Karuna et al., 2021).
Covalent Protein Modification
Schardon et al. (2017) explored 4-halopyridines, including 4-aminopyridine-3-thiol, for selective and tunable covalent modification of proteins. This research is significant for developing chemical probes and understanding protein function and interactions (Schardon et al., 2017).
Potassium Channel Interactions
Yeh et al. (1976) investigated the effects of aminopyridines, including 4-aminopyridine, on potassium channels in squid axon membranes. This research provides insight into the use of aminopyridines as tools to study potassium conductance in excitable membranes (Yeh et al., 1976).
Protein Conjugate Synthesis
King et al. (1978) described a method for preparing protein conjugates via intermolecular disulfide bond formation, using compounds including 4-dithiopyridyl groups derived from 4-aminopyridine. This technique is valuable in biochemical research for creating specific protein conjugates (King et al., 1978).
Synthesis of Novel Compounds
Grigor’ev et al. (2015) developed an efficient synthesis method for novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are of interest due to their wide range of pharmaceutical and biological applications (Grigor’ev et al., 2015).
Biodegradation in Environment
Takenaka et al. (2013) studied the biodegradation of 4-aminopyridine, focusing on its degradation mechanism in the environment and identifying the bacterial strains involved. This research is crucial for understanding the environmental impact and degradation pathways of 4-aminopyridine (Takenaka et al., 2013).
Novel Drug Synthesis
Sahb and Kadam (2022) conducted research on the synthesis of new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine. These compounds are explored for their biological activity and potential as multi-drugs (Sahb & Kadam, 2022).
Synthesis for Imaging Applications
Basuli et al. (2018) developed an efficient method for synthesizing 3-[18 F]fluoro-4-aminopyridine, a fluorine-18-labeled derivative of 4-aminopyridine, for positron emission tomography (PET) imaging of demyelination. This method enhances the yield and specific activity of the compound, which is crucial for medical imaging applications (Basuli et al., 2018).
Peptide/Protein Synthesis
Ohkawachi et al. (2020) introduced sulfanylmethyldimethylaminopyridine as a useful thiol additive in ligation chemistry for peptide/protein synthesis. This compound, containing an acidic thiol group, enhances the efficiency of native chemical ligation, beneficial for synthesizing cyclic peptides and proteins (Ohkawachi et al., 2020).
Safety And Hazards
Future Directions
4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech . 4-Aminopyridine was well tolerated up to 2.6 mg/kg per day .
properties
IUPAC Name |
4-aminopyridine-3-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSHDHXYQCBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555226 | |
Record name | 4-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-3-thiol | |
CAS RN |
52334-54-0 | |
Record name | 4-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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